3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, an isobutylphenyl group, and a pyridazinylthio group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Pyridazinylthio Group: This can be done by reacting the oxadiazole intermediate with a pyridazine derivative containing a thiol group under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridazinylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Aromatic Compounds: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique chemical structure could interact with biological targets in a beneficial manner.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the aromatic groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the pyridazinylthio group, making it less complex.
5-((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)-1,2,4-oxadiazole: Similar but without the chlorophenyl group.
3-(4-Isobutylphenyl)-1,2,4-oxadiazole: Lacks both the chlorophenyl and pyridazinylthio groups.
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJWLCLVEMMBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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